molecular formula C10H13Cl2NO B13479662 8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B13479662
M. Wt: 234.12 g/mol
InChI Key: AUBRWKCSBSFMIO-UHFFFAOYSA-N
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Description

8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the halogenation of 1,2,3,4-tetrahydroquinoline. This can be achieved using halogens such as chlorine or bromine, or N-halosuccinimides under specific reaction conditions . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds such as:

These compounds share similar structural features but may differ in their specific chemical properties and biological activities

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C10H12ClNO.ClH/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11;/h4-5,12H,2-3,6H2,1H3;1H

InChI Key

AUBRWKCSBSFMIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CCCN2)C=C1)Cl.Cl

Origin of Product

United States

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